REACTION_CXSMILES
|
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2].[C:12]1([N:18]=[C:19]=[S:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(#N)C>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:19]([NH:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[S:20])=[CH:7][CH:6]=1)=[O:2]
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
with heat
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 5 minutes
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Duration
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5 min
|
Type
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TEMPERATURE
|
Details
|
chilled
|
Type
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FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile
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Type
|
CUSTOM
|
Details
|
dried at 75° C
|
Name
|
|
Type
|
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)NC(=S)NC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |